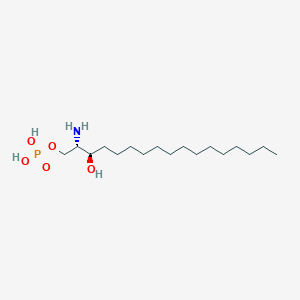

Sphinganine-1-phosphate (d17:0)

Description

Properties

IUPAC Name |

[(2S,3R)-2-amino-3-hydroxyheptadecyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h16-17,19H,2-15,18H2,1H3,(H2,20,21,22)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCZJPCPBSBOKB-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474923-29-0 | |

| Record name | (2S,3R)-2-Amino-3-hydroxyheptadecyl dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474923-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Sphinganine-1-Phosphate (d17:0)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a class of bioactive lipids that play critical roles in cell structure and signaling.[1][2] Among these, sphingosine-1-phosphate (S1P) and its saturated counterpart, sphinganine-1-phosphate (SA1P), are key signaling molecules involved in a myriad of cellular processes, including cell proliferation, survival, migration, and inflammation.[1][3] The canonical sphingoid base backbone contains 18 carbon atoms (d18). However, variations in the length of the carbon chain exist, giving rise to species such as sphinganine (B43673) (d17:0), which has a 17-carbon backbone.[4][5] Sphinganine-1-phosphate (d17:0) is an endogenous signaling molecule whose biosynthesis follows the de novo sphingolipid synthesis pathway, distinguished by the initial substrate utilized by the rate-limiting enzyme. This guide provides a detailed overview of the biosynthesis of sphinganine-1-phosphate (d17:0), including the core pathway, quantitative data, and relevant experimental protocols.

Core Biosynthesis Pathway of Sphinganine-1-Phosphate (d17:0)

The de novo synthesis of sphingolipids is a highly conserved pathway that begins in the endoplasmic reticulum.[6][7][8] The generation of sphinganine-1-phosphate (d17:0) involves three primary enzymatic steps. The key distinction for the synthesis of a d17:0 backbone is the utilization of an odd-chain fatty acyl-CoA, specifically Pentadecanoyl-CoA (C15:0) , as a substrate in the initial condensation step.

Step 1: Condensation of L-serine and Pentadecanoyl-CoA

The first and rate-limiting step in sphingolipid biosynthesis is the condensation of an amino acid with a fatty acyl-CoA, catalyzed by the enzyme Serine Palmitoyltransferase (SPT) .[7][9][10] While SPT has a preference for the C16 fatty acid Palmitoyl-CoA to produce the C18 sphinganine backbone, it exhibits broader substrate specificity and can utilize other fatty acyl-CoAs, including the C15 pentadecanoyl-CoA.[11][12]

-

Enzyme: Serine Palmitoyltransferase (SPT), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[11][13]

-

Substrates: L-serine and Pentadecanoyl-CoA (C15:0).

-

Product: 3-keto-sphinganine (d17:0).

-

Location: Cytosolic face of the Endoplasmic Reticulum (ER).[14][15]

This reaction involves the decarboxylative condensation of the two substrates to form the 17-carbon keto-intermediate.[6][13]

Step 2: Reduction to Sphinganine (d17:0)

The resulting 3-keto-sphinganine (d17:0) is an unstable intermediate that is rapidly reduced to sphinganine (d17:0), also known as dihydrosphingosine (d17:0).

-

Enzyme: 3-ketodihydrosphingosine reductase (3-KSR).

-

Substrate: 3-keto-sphinganine (d17:0).

-

Product: Sphinganine (d17:0).

-

Cofactor: NADPH.

This reduction step creates the stable sphingoid base backbone.[16]

Step 3: Phosphorylation to Sphinganine-1-Phosphate (d17:0)

The final step is the phosphorylation of the primary hydroxyl group at the C1 position of sphinganine (d17:0). This reaction is catalyzed by sphingosine (B13886) kinases.

-

Enzyme: Sphingosine Kinase (SphK), with two main isoforms, SphK1 and SphK2.[17][18]

-

Substrate: Sphinganine (d17:0).[19]

-

Product: Sphinganine-1-phosphate (d17:0).

-

Cofactor: ATP.

SphK1 is primarily located in the cytosol and translocates to the plasma membrane upon activation, while SphK2 is found in the nucleus, mitochondria, and ER.[17][20] The resulting sphinganine-1-phosphate (d17:0) can act as an intracellular second messenger or be exported to function as an extracellular ligand for S1P receptors.[21]

Pathway Visualization

References

- 1. Sphingosine kinases, sphingosine 1-phosphate, apoptosis and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-phosphate metabolism: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LIPID MAPS [lipidmaps.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serine Palmitoyltransferase → Area → Sustainability [lifestyle.sustainability-directory.com]

- 10. Serine palmitoyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 11. Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 18. Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LIPID MAPS [lipidmaps.org]

- 20. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]

- 21. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic fate of Sphinganine-1-phosphate (d17:0) in vivo

An In-depth Technical Guide on the Metabolic Fate of Sphinganine-1-Phosphate (d17:0) in vivo

Introduction

Sphingolipids are a class of lipids that play critical roles as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Sphinganine-1-phosphate (S1P) is a key bioactive sphingolipid metabolite. While the majority of research has focused on the canonical d18:1 isoform, there is growing interest in understanding the metabolism and function of less common sphingoid bases, such as sphinganine (B43673) (d17:0). This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolic fate of sphinganine-1-phosphate (d17:0), intended for researchers, scientists, and drug development professionals.

Metabolic Pathway of Sphinganine-1-Phosphate (d17:0)

The metabolic pathway of sphinganine-1-phosphate (d17:0) is presumed to follow the well-established pathways of other sphingolipids, originating from the de novo synthesis pathway. The key enzymatic steps are outlined below.

De Novo Synthesis of Sphinganine (d17:0)

The synthesis of the d17:0 sphingoid backbone begins with the condensation of L-serine and a C15:0 fatty acyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) . This initial step is the rate-limiting step in sphingolipid biosynthesis. The product, 3-ketosphinganine (d17:0), is then reduced to sphinganine (d17:0) by 3-ketodihydrosphingosine reductase (KDSR) .

Conversion to Dihydroceramide (B1258172) (d17:0)

Sphinganine (d17:0) is subsequently acylated by ceramide synthases (CerS) to form dihydroceramide (d17:0). Mammals have six different ceramide synthases, each with a preference for fatty acyl-CoAs of specific chain lengths.[1][2] This step is crucial as it introduces variability in the acyl chain of the resulting sphingolipid.

Desaturation to Ceramide (d17:1)

Dihydroceramide (d17:0) can be desaturated by dihydroceramide desaturase (DEGS) to introduce a double bond at the 4-5 position of the sphingoid base, forming ceramide (d17:1).[3][4] This conversion is a critical step as ceramide and dihydroceramide have distinct biological activities.

Generation of Sphingosine-1-Phosphate (d17:1)

Ceramide (d17:1) can be catabolized by ceramidase to yield sphingosine (B13886) (d17:1). Sphingosine (d17:1) is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce sphingosine-1-phosphate (S1P, d17:1).[5][6]

Catabolism of Sphinganine-1-Phosphate (d17:0)

Sphinganine-1-phosphate (d17:0) can be dephosphorylated back to sphinganine (d17:0) by S1P phosphatases (SPPs) and lipid phosphate (B84403) phosphatases (LPPs) . Alternatively, it can be irreversibly cleaved by S1P lyase (SPL) into a C15 aldehyde and ethanolamine (B43304) phosphate, marking the final step in the sphingolipid degradative pathway.[7][8]

Signaling Pathways of Sphingosine-1-Phosphate

Extracellular S1P, including the d17:1 variant, acts as a ligand for five G protein-coupled receptors (S1PR1-5), initiating a wide range of downstream signaling cascades that regulate processes such as cell survival, migration, and immune cell trafficking.[7][9]

Quantitative Data on d17:0 and d17:1 Sphingolipids in vivo

The following tables summarize quantitative data on the levels of d17:0 and d17:1 containing sphingolipids in various tissues of wild-type and Ceramide Synthase 2 (CerS2) null mice, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This data provides valuable insight into the tissue-specific distribution and regulation of these lipid species.

Table 1: Levels of d17:0 and d17:1 Long-Chain Bases (LCBs) in Wild-Type and CerS2 Null Mouse Tissues (pmol/mg protein) [1]

| Tissue | Genotype | d17:0 LCB | d17:1 LCB |

| Brain | Wild-Type | Not Detected | Not Detected |

| CerS2 Null | Not Detected | Not Detected | |

| Colon | Wild-Type | 0.02 ± 0.01 | 0.03 ± 0.01 |

| CerS2 Null | 0.05 ± 0.02 | 0.08 ± 0.03 | |

| Heart | Wild-Type | Not Detected | Not Detected |

| CerS2 Null | Not Detected | Not Detected | |

| Kidney | Wild-Type | 0.03 ± 0.01 | 0.04 ± 0.01 |

| CerS2 Null | 0.12 ± 0.04 | 0.15 ± 0.05 | |

| Liver | Wild-Type | 0.01 ± 0.00 | 0.02 ± 0.01 |

| CerS2 Null | 0.25 ± 0.08 | 0.31 ± 0.10 | |

| Lung | Wild-Type | 0.04 ± 0.01 | 0.06 ± 0.02 |

| CerS2 Null | 0.18 ± 0.06 | 0.22 ± 0.07 | |

| Skin | Wild-Type | 0.15 ± 0.05 | 0.50 ± 0.15 |

| CerS2 Null | 0.13 ± 0.04 | 0.45 ± 0.14 | |

| Spleen | Wild-Type | 0.02 ± 0.01 | 0.03 ± 0.01 |

| CerS2 Null | 0.07 ± 0.02 | 0.10 ± 0.03 |

Table 2: Levels of d17:1 Ceramides in Wild-Type and CerS2 Null Mouse Tissues (pmol/mg protein) [1]

| Tissue | Genotype | d17:1/C16:0 Ceramide | d17:1/C24:0 Ceramide | d17:1/C24:1 Ceramide |

| Brain | Wild-Type | 0.10 ± 0.03 | 0.05 ± 0.02 | 0.08 ± 0.03 |

| CerS2 Null | 0.12 ± 0.04 | 0.03 ± 0.01 | 0.06 ± 0.02 | |

| Colon | Wild-Type | 0.25 ± 0.08 | 0.12 ± 0.04 | 0.18 ± 0.06 |

| CerS2 Null | 0.35 ± 0.11 | 0.08 ± 0.03 | 0.15 ± 0.05 | |

| Heart | Wild-Type | 0.08 ± 0.03 | 0.04 ± 0.01 | 0.06 ± 0.02 |

| CerS2 Null | 0.10 ± 0.03 | 0.02 ± 0.01 | 0.04 ± 0.01 | |

| Kidney | Wild-Type | 0.40 ± 0.12 | 0.20 ± 0.06 | 0.30 ± 0.09 |

| CerS2 Null | 0.60 ± 0.18 | 0.10 ± 0.03 | 0.20 ± 0.06 | |

| Liver | Wild-Type | 0.15 ± 0.05 | 0.08 ± 0.03 | 0.12 ± 0.04 |

| CerS2 Null | 0.45 ± 0.14 | 0.05 ± 0.02 | 0.08 ± 0.03 | |

| Lung | Wild-Type | 0.30 ± 0.09 | 0.15 ± 0.05 | 0.22 ± 0.07 |

| CerS2 Null | 0.50 ± 0.15 | 0.08 ± 0.03 | 0.15 ± 0.05 | |

| Skin | Wild-Type | 1.20 ± 0.36 | 0.60 ± 0.18 | 0.90 ± 0.27 |

| CerS2 Null | 1.10 ± 0.33 | 0.50 ± 0.15 | 0.80 ± 0.24 | |

| Spleen | Wild-Type | 0.20 ± 0.06 | 0.10 ± 0.03 | 0.15 ± 0.05 |

| CerS2 Null | 0.30 ± 0.09 | 0.05 ± 0.02 | 0.10 ± 0.03 |

Experimental Protocols

The analysis of d17:0 sphingolipids in vivo primarily relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods.[10][11][12][13]

Sample Preparation and Lipid Extraction

-

Tissue Homogenization: Tissues are homogenized in a suitable buffer to ensure cellular disruption and release of lipids.

-

Internal Standards: A mixture of non-naturally occurring odd-chain sphingolipid internal standards, including d17:0 and d17:1 species, is added to the homogenate to correct for extraction efficiency and matrix effects.[10][12]

-

Lipid Extraction: Lipids are typically extracted using a single-phase extraction method (e.g., modified Bligh-Dyer) or a two-phase extraction to separate lipid classes.[11] The choice of method depends on the specific sphingolipid classes of interest.

-

Saponification (Optional): To remove interfering glycerophospholipids, a mild saponification step using KOH in methanol (B129727) can be included.[14]

-

Sample Concentration: The lipid extract is dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS/MS system.

Liquid Chromatography Separation

-

Column: A C18 reversed-phase column is commonly used for the separation of sphingolipids.[12]

-

Mobile Phases: A binary gradient system is typically employed.

-

Mobile Phase A: Water with a modifier such as formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

-

Mobile Phase B: A mixture of organic solvents like methanol, acetonitrile, and/or isopropanol (B130326) with similar modifiers.

-

-

Gradient: A gradient from a lower to a higher percentage of the organic mobile phase is used to elute the sphingolipids based on their polarity.

Tandem Mass Spectrometry Detection

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the detection of sphingoid bases, ceramides, and their phosphorylated derivatives.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the most common mode for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of the target sphingolipid) and a specific product ion (a characteristic fragment) for each analyte.[12]

-

Precursor Ion: For d17:0 sphinganine, this would be [M+H]+.

-

Product Ion: A common fragment ion for sphingoid bases is the one resulting from the loss of water.

-

-

Quantification: The peak area of the endogenous d17:0 sphingolipid is compared to the peak area of the corresponding d17:0 internal standard to calculate its concentration in the original sample.

Visualizations

Metabolic Pathway of Sphinganine-1-Phosphate (d17:0)

References

- 1. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dihydroceramide desaturase and dihydrosphingolipids: debutant players in the sphingolipid arena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Native and Polyubiquitinated Forms of Dihydroceramide Desaturase Are Differentially Linked to Human Embryonic Kidney Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine Kinases: Emerging Structure-Function Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mammalian sphingosine kinase (SphK) isoenzymes and isoform expression: challenges for SphK as an oncotarget - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fifty years of lyase and a moment of truth: sphingosine phosphate lyase from discovery to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingosine-1-phosphate lyase in development and disease: Sphingolipid metabolism takes flight - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchmap.jp [researchmap.jp]

The Emerging Landscape of Atypical Sphingolipids: A Technical Guide to Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once viewed primarily as structural components of cellular membranes, are now recognized as a diverse class of bioactive molecules central to a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis. While the roles of canonical sphingolipids like ceramide and sphingosine-1-phosphate are well-established, a new frontier is opening up with the discovery and characterization of atypical sphingolipids. These molecules, which deviate from the canonical structures, are increasingly implicated in the pathophysiology of various diseases, including neurodegenerative disorders and metabolic conditions. This technical guide provides an in-depth overview of the discovery, characterization, and cellular impact of atypical sphingolipids, with a focus on 1-deoxysphingolipids, offering detailed experimental protocols and insights into their signaling pathways.

The Discovery of Atypical Sphingolipids: A Shift in Paradigm

The biosynthesis of canonical sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA. The discovery of atypical sphingolipids arose from the finding that SPT can utilize alternative substrates. For instance, when L-alanine is used instead of L-serine, a class of 1-deoxysphingolipids is produced.[1][2] These lipids lack the C1 hydroxyl group that is characteristic of canonical sphingolipids. This seemingly minor structural alteration has profound functional consequences, as it prevents their degradation by the canonical catabolic pathway, leading to their accumulation and associated cellular toxicity.[1]

Elevated levels of 1-deoxysphingolipids have been identified in several pathological conditions, most notably in the rare genetic disorder hereditary sensory and autosomal neuropathy type 1 (HSAN1).[3] More recently, their accumulation has been linked to more common metabolic diseases such as type 2 diabetes and diabetic neuropathy, suggesting a broader role in human health and disease.[4][5][6]

Quantitative Analysis of Atypical Sphingolipids in Disease

The development of sensitive analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in the discovery and quantification of atypical sphingolipids in biological samples. The following tables summarize key quantitative findings from studies investigating the association of 1-deoxysphingolipids with diabetic neuropathy and metabolic syndrome.

Table 1: Plasma 1-Deoxysphingolipid Concentrations in Diabetic Sensorimotor Polyneuropathy (DSPN)

| Sphingolipid | Healthy Controls (μmol/l) | DSPN Patients (μmol/l) |

| 1-deoxy-sphinganine | 0.06 ± 0.03 | 0.11 ± 0.06 |

| 1-deoxy-sphingosine | 0.12 ± 0.05 | 0.24 ± 0.16 |

| Data are presented as mean ± standard deviation. Data sourced from[4]. |

Table 2: Plasma 1-Deoxydihydroceramide (B12091950) Concentrations in Type 2 Diabetes and Diabetic Neuropathy (DN)

| Group | Total 1-Deoxydihydroceramides (pmol/100 μL) |

| Lean Controls (LC) | 5.195 |

| Obesity (Ob) | Not specified |

| Obesity with T2D without DN (ob/T2D) | Not specified |

| Obesity with T2D with DN (Ob/T2D/DN) | 8.939 |

| Data presented as mean concentrations. Sourced from[5]. |

Table 3: Plasma Amino Acid Concentrations in Type 2 Diabetes and Diabetic Neuropathy (DN)

| Amino Acid | Lean Controls (LC) (μM) | Ob/T2D/DN (μM) |

| L-alanine | 248.0 | 326.2 |

| L-serine | 89.8 | 70.2 |

| Data presented as mean concentrations. Sourced from[5]. |

Signaling Pathways and Cellular Effects of Atypical Sphingolipids

The accumulation of atypical sphingolipids, particularly 1-deoxysphingolipids, has been shown to induce cellular stress and disrupt key signaling pathways, contributing to their cytotoxic effects.

1-Deoxysphingolipid-Induced Neurotoxicity and NMDA Receptor Signaling

1-deoxysphingolipids are neurotoxic and have been shown to compromise cytoskeletal stability and target N-methyl-D-aspartate receptor (NMDAR) signaling.[7] The influx of Ca²⁺ through NMDARs is a critical event in synaptic plasticity but can also lead to excitotoxicity and neuronal cell death when dysregulated. The interaction of 1-deoxysphingolipids with this pathway represents a key mechanism of their neurotoxic effects.

Endoplasmic Reticulum (ER) Stress Induced by Atypical Sphingolipids

The accumulation of misfolded proteins in the endoplasmic reticulum leads to ER stress and the activation of the unfolded protein response (UPR). Sphingolipid metabolism is intricately linked to ER function, and the accumulation of atypical sphingolipids can trigger ER stress, contributing to cellular dysfunction and apoptosis.[8][9][10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Plasma 1-deoxysphingolipids are predictive biomarkers for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grantome.com [grantome.com]

- 4. Elevation of plasma 1-deoxy-sphingolipids in type 2 diabetes mellitus: a susceptibility to neuropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Altered plasma serine and 1-deoxydihydroceramide profiles are associated with diabetic neuropathy in type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. niwalab.biology.ucsd.edu [niwalab.biology.ucsd.edu]

- 9. researchgate.net [researchgate.net]

- 10. Sphingolipids activate the endoplasmic reticulum stress surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingolipids activate the endoplasmic reticulum stress surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Sphinganine-1-Phosphate (d17:0) vs. d18:0: An In-Depth Technical Guide to Their Signaling Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of physiological and pathological processes. While the most extensively studied S1P analog is d18:1, emerging research has begun to shed light on the differential biological activities of atypical S1P species, which vary in their alkyl chain length. This technical guide provides a comprehensive overview of the current understanding of the signaling differences between two such atypical S1Ps: sphinganine-1-phosphate (d17:0) and sphinganine-1-phosphate (d18:0). A thorough understanding of these differences is paramount for the targeted development of novel therapeutics aimed at modulating the S1P signaling axis.

I. Receptor Binding and Activation

The biological effects of S1P are primarily mediated through its interaction with five distinct G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. The affinity and efficacy with which different S1P species bind to these receptors can significantly influence the downstream signaling cascade.

Quantitative Analysis of Receptor Interaction

Direct comparative quantitative data on the binding affinities and activation potentials of S1P (d17:0) and S1P (d18:0) across all five S1P receptors is limited in the current literature. However, available data for S1P (d18:0) and related dihydro-S1Ps provide some insights. It has been noted that dihydro-S1P species, which include d18:0, can be as potent as S1P (d18:1) in activating the five S1P receptors, although this does not always translate to identical biological outcomes[1]. One study has characterized S1P (d18:0) as a balanced agonist at the S1P3 receptor, capable of coupling to Gi/o, Gq/11, and G12/13 G proteins[2]. This is in contrast to shorter-chain S1Ps like d16:1, which exhibit biased agonism at the same receptor[2].

Table 1: Comparative Receptor Binding and Activation Profile (Hypothetical and Reported Data)

| Ligand | Receptor | Binding Affinity (Kd/Ki) | Efficacy (EC50/IC50) | Agonist/Antagonist Activity | G Protein Coupling |

| S1P (d17:0) | S1P1-5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| S1P (d18:0) | S1P1 | Reported as an antagonist[3] | Ki = 15 nM[3] | Antagonist | - |

| S1P2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| S1P3 | Data Not Available | Data Not Available | Balanced Agonist[2] | Gi/o, Gq/11, G12/13[2] | |

| S1P4 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| S1P5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: The table highlights the current gaps in knowledge, particularly for S1P (d17:0), and is based on limited available data for S1P (d18:0).

II. Downstream Signaling Pathways

The activation of S1P receptors initiates a cascade of intracellular signaling events that are dependent on the specific G protein subunits engaged. These pathways ultimately regulate diverse cellular processes such as proliferation, migration, survival, and inflammation.

G Protein Coupling and Second Messenger Activation

As a balanced agonist at S1P3, S1P (d18:0) is capable of activating multiple G protein families, leading to the activation of a broad range of downstream effectors[2]. Activation of Gi/o typically leads to the inhibition of adenylyl cyclase and activation of the PI3K-Akt pathway. Gq/11 activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). G12/13 coupling primarily activates the RhoA pathway, influencing cytoskeletal dynamics and cell migration.

For S1P (d17:0), the G protein coupling profile and subsequent second messenger activation remain to be elucidated. The one-carbon difference in chain length between d17:0 and d18:0 could potentially introduce subtle conformational changes in the ligand-receptor interaction, leading to biased agonism and a distinct downstream signaling signature.

Figure 1: Known and Hypothetical G Protein Coupling of S1P (d18:0) and S1P (d17:0).

Cellular Effects: A Focus on Apoptosis

A key differentiator between saturated and unsaturated S1P species appears to be their effect on apoptosis. While both S1P (d18:1) and dihydro-S1P (including d18:0) can be potent receptor agonists, only S1P (d18:1) has been shown to suppress apoptosis[1]. This suggests that the anti-apoptotic signal of S1P may be mediated through intracellular targets that can distinguish between these two lipid structures, rather than solely through receptor activation. The intracellular mechanisms governing this differential effect are an active area of research. For S1P (d17:0), its role in the regulation of apoptosis has not yet been reported.

Figure 2: Differential Intracellular Effects on Apoptosis.

III. Experimental Protocols

To facilitate further research into the signaling differences between S1P (d17:0) and S1P (d18:0), this section outlines key experimental methodologies.

A. Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki or Kd) of unlabeled ligands to a receptor.

Objective: To determine the binding affinity of S1P (d17:0) and S1P (d18:0) for each of the five S1P receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines overexpressing a single S1P receptor subtype (e.g., HEK293 or CHO cells).

-

Radioligand: Use a commercially available radiolabeled S1P analog, such as [32P]S1P, at a concentration near its Kd.

-

Competition: Incubate the membranes with the radioligand in the presence of increasing concentrations of unlabeled S1P (d17:0) or S1P (d18:0).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Figure 3: Competitive Radioligand Binding Assay Workflow.

B. Tango™ β-Arrestin Recruitment Assay

This cell-based assay measures receptor activation by quantifying the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.

Objective: To assess the agonist/antagonist activity and potency (EC50/IC50) of S1P (d17:0) and S1P (d18:0) at each S1P receptor.

Methodology:

-

Cell Lines: Utilize engineered cell lines that co-express an S1P receptor fused to a transcription factor and a β-arrestin-protease fusion protein.

-

Ligand Treatment: Treat the cells with varying concentrations of S1P (d17:0) or S1P (d18:0).

-

Signal Generation: Agonist binding recruits the β-arrestin-protease, which cleaves the transcription factor from the receptor. The transcription factor then translocates to the nucleus and activates a reporter gene (e.g., luciferase or β-lactamase).

-

Signal Detection: Measure the reporter gene expression using a luminometer or fluorometer.

-

Data Analysis: Plot the reporter signal against the log concentration of the ligand to generate dose-response curves and determine EC50 or IC50 values.

C. LC-MS/MS for Sphingolipid Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of various sphingolipid species in biological samples.

Objective: To quantify the intracellular and extracellular levels of S1P (d17:0) and S1P (d18:0) and their metabolites in response to cellular stimuli.

Methodology:

-

Sample Preparation: Extract lipids from cell lysates or culture media using a liquid-liquid extraction method (e.g., Bligh-Dyer or butanol extraction).

-

Internal Standards: Spike the samples with known amounts of stable isotope-labeled internal standards for each analyte of interest.

-

Chromatographic Separation: Separate the different sphingolipid species using a suitable liquid chromatography column (e.g., C18 reverse-phase or HILIC).

-

Mass Spectrometric Detection: Ionize the separated lipids and detect them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Quantification: Quantify the endogenous sphingolipids by comparing their peak areas to those of the internal standards.

IV. Conclusion and Future Directions

The study of atypical sphingosine-1-phosphate species like d17:0 and d18:0 is a nascent but rapidly evolving field. Current evidence, though limited, strongly suggests that variations in the length of the sphingoid base can lead to significant differences in receptor interaction, G protein coupling, and downstream cellular effects. The characterization of S1P (d18:0) as a balanced agonist at S1P3 and an antagonist at S1P1 highlights the potential for chain length-dependent functional selectivity.

A significant knowledge gap remains, particularly concerning the signaling properties of S1P (d17:0). Future research should prioritize the systematic and quantitative comparison of these atypical S1Ps across all five S1P receptors. Elucidating their specific G protein coupling profiles, downstream second messenger activation, and impact on key cellular processes will be crucial. Such studies will not only deepen our fundamental understanding of sphingolipid signaling but also pave the way for the development of more selective and effective S1P-targeted therapies for a range of diseases, including autoimmune disorders, cancer, and fibrosis. The experimental protocols outlined in this guide provide a robust framework for undertaking these important investigations.

References

- 1. Sphingosine‐1‐phosphate (S1P) receptors: Promising drug targets for treating bone‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mass Spectrometry-Based Spatial Multiomics Revealed Bioaccumulation Preference and Region-Specific Responses of PFOS in Mice Cardiac Tissue - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Levels of Sphinganine-1-Phosphate (d17:0) in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a myriad of physiological and pathological processes, including cell proliferation, migration, survival, and immune responses.[1][2][3] S1P is formed by the phosphorylation of sphingosine (B13886), a product of ceramide metabolism.[1][4] While the d18:1 isoform of S1P is the most extensively studied, other structural variants exist, such as sphinganine-1-phosphate (d17:0). This technical guide focuses on the current understanding of the endogenous levels of sphinganine-1-phosphate (d17:0) in tissues, the methodologies for its quantification, and its role in cellular signaling.

It is important to note that quantitative data for endogenous sphinganine-1-phosphate (d17:0) is currently limited in the scientific literature. Much of the existing research on S1P does not differentiate between the various acyl chain variants. However, available information suggests that sphinganine-1-phosphate (d17:0) is a less abundant analog of the more common d18:0 and d18:1 species.[5] This guide summarizes the available qualitative data and provides a comprehensive overview of the techniques required for the precise quantification of this specific S1P variant.

Quantitative Data on Sphinganine-1-Phosphate (d17:0)

To date, there is a scarcity of published studies providing specific quantitative concentrations of endogenous sphinganine-1-phosphate (d17:0) in various tissues. The available information is largely qualitative, as summarized in the table below.

| Tissue/Sample Type | Species | Finding | Citation |

| Trabecular Meshwork | Human | Levels of sphinganine-1-phosphate (d17:0) were found to be lower in samples from patients with primary open angle glaucoma compared to control samples. | [5] |

Experimental Protocols for Quantification

The accurate quantification of sphinganine-1-phosphate (d17:0) in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for measuring low-abundance lipids like S1P.[6][7][8]

Representative Experimental Protocol: LC-MS/MS Quantification of Sphinganine-1-Phosphate (d17:0)

This protocol is a composite of established methods for S1P analysis and can be adapted for the specific quantification of the d17:0 variant.

1. Lipid Extraction

-

Objective: To isolate lipids, including sphinganine-1-phosphate (d17:0), from the tissue matrix.

-

Procedure:

-

Homogenize a known weight of tissue (e.g., 50-100 mg) in a suitable buffer.

-

Add an internal standard. For accurate quantification of d17:0, a stable isotope-labeled or odd-chain analog is crucial. C17-sphinganine-1-phosphate (d17:0) or a deuterated version would be an appropriate choice.

-

Perform a liquid-liquid extraction. A common method is the Bligh and Dyer method or a simplified single-phase extraction with butanol or chloroform/methanol under acidic conditions.[6][8][9]

-

Centrifuge to separate the phases and collect the organic layer containing the lipids.

-

Dry the organic extract under a stream of nitrogen.

-

Reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol).

-

2. Chromatographic Separation

-

Objective: To separate sphinganine-1-phosphate (d17:0) from other lipid species to prevent ion suppression and ensure accurate measurement.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for the separation of sphingolipids.[7][10]

-

Mobile Phase: A gradient of two solvents is typically employed. For example, a gradient of methanol/water with a small amount of formic acid to improve ionization.

-

Flow Rate: The flow rate will depend on the column dimensions and the HPLC/UHPLC system.

3. Mass Spectrometric Detection

-

Objective: To detect and quantify sphinganine-1-phosphate (d17:0) and the internal standard.

-

Instrumentation: A triple quadrupole or a Q-TRAP mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7]

-

Ionization Mode: Positive ion mode is typically used for the analysis of S1P.[7]

-

Detection Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (sphinganine-1-phosphate d17:0) and the internal standard.[7]

-

The precursor ion for sphinganine-1-phosphate (d17:0) will be its protonated molecular ion [M+H]+.

-

The product ions are generated by collision-induced dissociation of the precursor ion.

-

4. Data Analysis

-

A standard curve is generated using known concentrations of a sphinganine-1-phosphate (d17:0) standard.

-

The concentration of endogenous sphinganine-1-phosphate (d17:0) in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Sphingosine-1-Phosphate Signaling Pathway

Sphingosine-1-phosphate exerts its biological effects primarily by binding to a family of five G protein-coupled receptors (GPCRs), termed S1P1-5.[2][11] The specific downstream signaling pathways activated depend on the receptor subtype and the G protein to which it couples.

-

S1P Synthesis and Release: S1P is generated intracellularly from sphingosine by the action of sphingosine kinases (SphK1 and SphK2).[1][3] It can then be transported out of the cell to act in an autocrine or paracrine manner.

-

Receptor Binding and G Protein Activation: Extracellular S1P binds to its receptors on the cell surface.

-

S1P1 couples primarily to Gi, leading to the activation of the PI3K-Akt pathway and Rac, promoting cell survival and migration.[2]

-

S1P2 and S1P3 can couple to Gi, Gq, and G12/13. Activation of Gq stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Coupling to G12/13 activates Rho, which is involved in cytoskeletal rearrangements.[2]

-

S1P4 and S1P5 are more restricted in their expression, primarily found in immune and nervous tissues, respectively.[12]

-

-

Downstream Effects: The activation of these signaling cascades results in a wide range of cellular responses, including cell proliferation, survival, migration, differentiation, and regulation of vascular and immune systems.[1][2][3]

-

S1P Degradation: Intracellular S1P levels are regulated by S1P phosphatases, which dephosphorylate S1P back to sphingosine, and by S1P lyase, which irreversibly degrades S1P.[3]

References

- 1. Sphingosine-1-Phosphate: Structure, Functions, and Role in Cancer - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]

- 3. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-phosphate [bionity.com]

- 5. LIPID MAPS [lipidmaps.org]

- 6. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A method for quantitative extraction of sphingosine 1-phosphate into organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingosine-1-phosphate: signaling inside and out - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of the human and mouse sphingosine 1-phosphate receptor, S1P5 (Edg-8): structure-activity relationship of sphingosine1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular Targets of Sphinganine-1-Phosphate (d17:0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphinganine-1-phosphate (d17:0), an atypical sphingolipid, is emerging as a molecule of interest within the complex landscape of lipid signaling. While its sibling molecule, d18:1 sphingosine-1-phosphate (S1P), has been extensively studied for its dual role as an extracellular ligand for S1P receptors and as an intracellular second messenger, the specific intracellular targets and signaling pathways of d17:0 S1P remain largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of S1P's intracellular functions, with a specific focus on what is known and what can be extrapolated for the d17:0 variant. We will delve into potential intracellular targets, the signaling pathways they modulate, and the detailed experimental protocols necessary to investigate these interactions. This document aims to equip researchers with the foundational knowledge and methodological insights required to advance the study of d17:0 S1P and its potential therapeutic applications.

Introduction to Sphinganine-1-Phosphate (d17:0)

Sphingolipids are a class of lipids that are integral to cell membrane structure and are increasingly recognized as critical signaling molecules.[1] Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that regulates a wide array of cellular processes, including proliferation, apoptosis, migration, and inflammation.[2][3] S1P is produced by the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2).[4]

While the most abundant and studied form of S1P contains an 18-carbon chain (d18:1), other "atypical" S1P species with varying carbon chain lengths exist, including sphinganine-1-phosphate (d17:0).[5] Sphinganine-1-phosphate (d17:0) is a saturated analogue of S1P with a 17-carbon backbone.[6] It has been utilized as an internal standard for mass spectrometry-based quantification of other sphingolipids due to its similar chemical properties and distinct mass.[7] However, emerging evidence suggests that atypical S1Ps are not merely analytical tools but possess unique biological activities, potentially through differential engagement of both extracellular and intracellular targets.[5] For instance, levels of d17:0 S1P have been found to be lower in the trabecular meshwork of patients with primary open angle glaucoma.[6] While much of the research on S1P signaling has focused on its five G protein-coupled receptors (S1P1-5) on the cell surface, there is a growing body of evidence for receptor-independent, intracellular actions of S1P.[2][8]

Known and Potential Intracellular Targets of S1P

The intracellular actions of S1P are thought to be critical in regulating cell fate, often in opposition to the pro-apoptotic effects of its precursor, ceramide.[9] This balance, termed the "sphingolipid rheostat," underscores the importance of understanding the intracellular targets of S1P.[9] While direct intracellular targets of d17:0 S1P have not yet been definitively identified, the known targets of S1P in general provide a roadmap for future investigation.

Histone Deacetylases (HDACs)

A landmark discovery in intracellular S1P signaling was the identification of histone deacetylases (HDACs) as direct targets.[7] Specifically, S1P generated in the nucleus by SphK2 has been shown to bind to and inhibit the activity of HDAC1 and HDAC2.[7][10] This inhibition leads to increased histone acetylation, an epigenetic modification that generally promotes gene transcription.[7] The association of SphK2 and S1P with repressor complexes at specific gene promoters, such as those for p21 and c-fos, suggests a role for nuclear S1P in the epigenetic regulation of gene expression.[7][11] It is plausible that d17:0 S1P, if present in the nucleus, could also modulate HDAC activity, potentially with different potency or selectivity compared to d18:1 S1P.

Regulation of Intracellular Calcium (Ca2+)

S1P has been shown to mobilize calcium from internal stores, such as the endoplasmic reticulum, acting as an intracellular second messenger.[12][13][14] This effect appears to be independent of the inositol (B14025) trisphosphate (IP3) pathway, which is a common mechanism for intracellular calcium release.[12] While some studies suggest this may be mediated in part by extracellular S1P receptors, there is evidence for a direct intracellular action.[2][15] The ability of d17:0 S1P to modulate intracellular calcium levels is an important area for future research and could have significant implications for its cellular functions.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival.[16] The activation of NF-κB by S1P is primarily considered to be a receptor-mediated event, involving S1P2, S1P3, and S1P5.[17][18][19] However, the signaling is complex, with evidence of an autocrine loop where extracellular S1P stimulates the production and secretion of more S1P, which then amplifies NF-κB activation.[18] Given that SphK1, a key enzyme in S1P production, can promote NF-κB activation, it is conceivable that intracellular d17:0 S1P could influence this pathway, either directly or by modulating the activity of key signaling components.[20]

Quantitative Data on S1P Interactions

Currently, there is a lack of quantitative data specifically for the binding of d17:0 S1P to intracellular targets. The following table summarizes known binding affinities for the more common d18:1 S1P to its extracellular receptors, which can serve as a reference for future studies on atypical S1Ps.

| Ligand | Receptor/Target | Binding Affinity (Kd/Ki) | Experimental System |

| d18:1 S1P | S1P1 | ~10 nM (Kd) | Radioligand binding assays |

| d18:1 S1P | S1P2 | EC50 = 8 nM | Intracellular calcium mobilization assay |

| d18:1 S1P | S1P3 | EC50 = 11 nM | Intracellular calcium mobilization assay |

| d18:1 S1P | HDAC1/2 | - | Co-immunoprecipitation and activity assays |

Note: Quantitative binding data for S1P to intracellular targets like HDACs is not yet well-defined in terms of dissociation constants (Kd).

Experimental Protocols

Investigating the intracellular targets of d17:0 S1P requires a combination of biochemical, molecular, and cell-based assays. Below are detailed methodologies for key experiments.

Quantification of Intracellular d17:0 S1P by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids.

Protocol:

-

Sample Preparation: Cells or tissues are homogenized and lipids are extracted using an organic solvent system, typically a modified Bligh-Dyer extraction with acidic conditions to ensure recovery of phosphorylated sphingolipids.

-

Internal Standard: A known amount of a stable isotope-labeled internal standard (e.g., d17:0 S1P-d7) is added to the sample prior to extraction to account for sample loss and ionization suppression.

-

Chromatographic Separation: The lipid extract is injected onto a reverse-phase C18 column. A gradient of solvents (e.g., water with formic acid and acetonitrile/methanol with formic acid) is used to separate d17:0 S1P from other lipids.

-

Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for d17:0 S1P and the internal standard are monitored for quantification.

Identification of d17:0 S1P-Binding Proteins

a) Affinity Chromatography:

-

Ligand Immobilization: d17:0 S1P is chemically coupled to a solid support matrix (e.g., agarose (B213101) beads).

-

Protein Incubation: A cell lysate is incubated with the d17:0 S1P-coupled beads.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: Specifically bound proteins are eluted by changing the buffer conditions (e.g., high salt, low pH) or by competing with free d17:0 S1P.

-

Protein Identification: Eluted proteins are identified by mass spectrometry (e.g., LC-MS/MS).

b) Photo-affinity Labeling:

-

Probe Synthesis: A photo-activatable and clickable analog of d17:0 S1P is synthesized.

-

Cellular Incubation: The probe is introduced to living cells where it is metabolized and incorporated into cellular compartments.

-

Photo-crosslinking: Cells are exposed to UV light to induce covalent crosslinking of the probe to its interacting proteins.

-

Lysis and "Click" Chemistry: Cells are lysed, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) is attached to the probe via "click" chemistry.

-

Enrichment and Identification: Biotin-tagged protein complexes are enriched using streptavidin beads and identified by mass spectrometry.

In Vitro HDAC Activity Assay

Protocol:

-

Recombinant HDACs: Recombinant human HDAC1 and HDAC2 are purified.

-

Substrate: A fluorescently labeled acetylated peptide substrate is used.

-

Reaction: The HDAC enzyme, substrate, and varying concentrations of d17:0 S1P are incubated in an assay buffer.

-

Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal that is proportional to the deacetylase activity.

-

Detection: The fluorescence is measured using a plate reader. A decrease in fluorescence indicates inhibition of HDAC activity.

Intracellular Calcium Mobilization Assay

Protocol:

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or a plate reader.

-

Stimulation: d17:0 S1P is added to the cells.

-

Fluorescence Monitoring: Changes in intracellular calcium are monitored in real-time by recording the changes in fluorescence intensity.

-

Data Analysis: The change in fluorescence is converted to intracellular calcium concentration.

Visualizations of Signaling Pathways and Workflows

S1P Metabolism and Signaling

Caption: Overview of S1P metabolism and its dual signaling roles.

Workflow for Identifying Intracellular d17:0 S1P Targets

Caption: Experimental workflow for identifying and validating intracellular targets.

Conclusion and Future Directions

The study of Sphinganine-1-phosphate (d17:0) is at an exciting frontier. While its role as an analytical standard is well-established, its biological functions, particularly within the cell, are only beginning to be explored. The known intracellular targets of the more abundant d18:1 S1P, such as HDACs and regulators of calcium homeostasis, provide compelling candidates for initial investigation into the activities of d17:0 S1P. It is crucial for future research to employ rigorous quantitative methods and innovative target identification strategies to delineate the specific intracellular signaling pathways modulated by this atypical sphingolipid. A deeper understanding of the unique biological roles of d17:0 S1P will not only enhance our knowledge of lipid signaling but may also unveil novel therapeutic targets for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of Sphingosine-1-Phosphate on Intracellular Free Ca2+ in Cat Esophageal Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Sphingosine 1-Phosphate Metabolism and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of histone acetylation in the nucleus by sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extracellular and intracellular actions of sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Histone Acetylation in the Nucleus by Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sphingosine-1-phosphate, a putative second messenger, mobilizes calcium from internal stores via an inositol trisphosphate-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sphingosine-1-phosphate as second messenger in cell proliferation induced by PDGF and FCS mitogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sphingosine-1-phosphate: dual messenger functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Sphingosine-1-Phosphate on Intracellular Free Ca²⁺ in Cat Esophageal Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Sphingosine 1-phosphate activates nuclear factor-kappa B through Edg receptors. Activation through Edg-3 and Edg-5, but not Edg-1, in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An autocrine sphingosine-1-phosphate signaling loop enhances NF-κB-activation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sphingosine-1-phosphate receptor-2 mediated NFκB activation contributes to tumor necrosis factor-α induced VCAM-1 and ICAM-1 expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sphk1 promotes breast epithelial cell proliferation via NF-κB-p65-mediated cyclin D1 expression - PMC [pmc.ncbi.nlm.nih.gov]

Sphinganine-1-Phosphate (d17:0): An In-Depth Technical Guide on its Role in Membrane Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphinganine-1-phosphate (d17:0) is an atypical, odd-chain sphingolipid that, while less abundant than its d18:0 counterpart, is gaining recognition for its potential role in membrane biology and cellular signaling. This technical guide provides a comprehensive overview of the current understanding of sphinganine-1-phosphate (d17:0), focusing on its inferred role in membrane structure and function, its metabolism, and its potential signaling activities. Detailed experimental protocols for its analysis are provided, alongside visualizations of key pathways to facilitate a deeper understanding of this unique bioactive lipid. While direct research on the specific functions of the d17:0 variant is limited, this guide synthesizes information from the broader field of sphingolipid biology to offer insights into its potential significance and to highlight areas for future investigation.

Introduction to Sphinganine-1-Phosphate (d17:0)

Sphingolipids are a class of lipids characterized by a sphingoid base backbone.[1] They are essential components of eukaryotic cell membranes and serve as precursors for a variety of signaling molecules.[2][3] Sphinganine-1-phosphate (d17:0) is a sphingolipid analog of the more common sphinganine-1-phosphate (d18:0) and sphingosine-1-phosphate (S1P, d18:1), distinguished by its 17-carbon sphingoid base.[4] While often utilized as an internal standard in mass spectrometry-based lipidomics due to its structural similarity to endogenous sphingolipids, its intrinsic biological functions are an emerging area of interest.[5][6] The presence of an odd-chain fatty acid backbone suggests that sphinganine-1-phosphate (d17:0) may have unique effects on the biophysical properties of cell membranes, potentially influencing membrane fluidity, lipid raft formation, and the function of membrane-associated proteins.[1]

Inferred Role of Sphinganine-1-Phosphate (d17:0) in Membrane Structure and Function

The precise biophysical effects of sphinganine-1-phosphate (d17:0) on lipid bilayers have not been extensively studied. However, based on our understanding of other atypical sphingolipids, we can infer its potential roles. The length of the acyl chain is a critical determinant of how a sphingolipid interacts with other membrane components.

-

Membrane Fluidity and Lipid Packing: The shorter, 17-carbon chain of sphinganine-1-phosphate (d17:0) compared to the more common 18-carbon variant may lead to less favorable van der Waals interactions with neighboring lipids, such as cholesterol and phospholipids. This could result in a localized increase in membrane fluidity or a disruption of highly ordered lipid domains (lipid rafts).[1]

-

Lipid Raft Formation: Lipid rafts are microdomains enriched in sphingolipids and cholesterol that serve as platforms for cellular signaling.[7] The ability of sphingolipids to form these domains is heavily dependent on their structure. It is plausible that the incorporation of sphinganine-1-phosphate (d17:0) into membranes could alter the stability and composition of these rafts, thereby modulating the signaling pathways that are initiated within them.

-

Membrane Curvature: The amphipathic nature of sphinganine-1-phosphate, with its charged headgroup and single acyl chain, suggests it may influence membrane curvature. This could have implications for processes such as vesicle formation, endocytosis, and exocytosis.

It is important to note that these are inferred functions, and further research using model membranes and cellular systems is necessary to elucidate the specific effects of sphinganine-1-phosphate (d17:0) on membrane biophysics.

Metabolism and Regulation of Sphinganine-1-Phosphate (d17:0)

The metabolism of sphinganine-1-phosphate (d17:0) is presumed to follow the general pathways established for other sphingoid base phosphates.

Synthesis

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and a fatty acyl-CoA.[8] For sphinganine-1-phosphate (d17:0), this would involve the use of a 17-carbon fatty acyl-CoA. The resulting 3-ketosphinganine is then reduced to sphinganine (B43673) (d17:0). Subsequently, sphingosine (B13886) kinases (SphK1 and SphK2) phosphorylate sphinganine to produce sphinganine-1-phosphate (d17:0).[7]

Degradation and Recycling

Sphinganine-1-phosphate (d17:0) levels are tightly regulated through degradation and recycling pathways. It can be dephosphorylated back to sphinganine (d17:0) by S1P-specific phosphatases (SPPs) and non-specific lipid phosphate (B84403) phosphatases (LPPs).[9] Alternatively, it can be irreversibly cleaved by S1P lyase into phosphoethanolamine and a C15 fatty aldehyde.[9][10]

References

- 1. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingolipids and Membrane Biology as Determined from Genetic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LIPID MAPS [lipidmaps.org]

- 5. Accurate quantification of sphingosine-1-phosphate in normal and Fabry disease plasma, cells and tissues by LC-MS/MS with (13)C-encoded natural S1P as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Regulation of Sphinganine-1-Phosphate (d17:0) Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphinganine-1-phosphate (S1P) is a critical bioactive sphingolipid that plays a pivotal role in a myriad of cellular processes, including cell proliferation, survival, migration, and inflammation. While the metabolism and signaling of the most common C18 isoform (d18:1) of S1P are well-documented, the regulation of atypical-chain-length variants such as sphinganine-1-phosphate (d17:0) remains less characterized. This technical guide provides a comprehensive overview of the core principles of S1P metabolism, with a specific focus on the likely regulatory mechanisms governing the d17:0 isoform. This document synthesizes current knowledge on the enzymatic machinery responsible for the synthesis and degradation of S1P, details established signaling pathways, and offers in-depth experimental protocols for the quantification and analysis of these molecules. Given the prevalent use of d17:0-sphingolipids as internal standards in lipidomic studies, this guide also addresses the analytical methodologies in detail.

Introduction to Sphinganine-1-Phosphate Metabolism

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. The metabolism of these molecules is a dynamic and tightly regulated process that produces a number of bioactive intermediates. Ceramide, sphingosine (B13886), and sphinganine-1-phosphate are key players in this metabolic network, often acting as signaling molecules that dictate cell fate. The balance between these sphingolipids, often referred to as the "sphingolipid rheostat," is crucial for maintaining cellular homeostasis.

Sphinganine-1-phosphate is generated from the phosphorylation of sphinganine (B43673). While the d18:0 long-chain base is the most common saturated form in mammals, other chain-length variants exist. The d17:0 variant, although not a highly abundant endogenous species, is of significant interest to researchers, primarily for its utility as an internal standard in mass spectrometry-based lipidomics. Understanding its metabolism is crucial for the accurate interpretation of lipidomic data and for exploring the potential biological roles of odd-chain sphingolipids.

Core Metabolic Pathways

The metabolism of sphinganine-1-phosphate (d17:0) is presumed to follow the canonical pathways established for the more abundant d18:0 isoform. This involves a series of enzymatic steps that regulate its synthesis and degradation.

Synthesis of Sphinganine-1-Phosphate (d17:0)

The synthesis of sphinganine-1-phosphate is a two-step process starting from the de novo synthesis of sphingolipids.

-

De Novo Synthesis of Sphinganine: The pathway begins with the condensation of serine and palmitoyl-CoA (or in the case of d17:0, likely heptadecanoyl-CoA) by the enzyme serine palmitoyltransferase (SPT) . This is the rate-limiting step in sphingolipid biosynthesis. The product, 3-ketosphinganine, is then reduced to sphinganine (dihydrosphingosine).

-

Phosphorylation of Sphinganine: Sphinganine is subsequently phosphorylated at the 1-hydroxyl group by sphingosine kinases (SphK) to form sphinganine-1-phosphate. There are two main isoforms of this enzyme, SphK1 and SphK2.

dot

Caption: De novo synthesis of sphinganine-1-phosphate (d17:0).

Degradation of Sphinganine-1-Phosphate (d17:0)

The cellular levels of S1P are tightly controlled through its degradation via two primary routes:

-

Irreversible Degradation by S1P Lyase: Sphingosine-1-phosphate lyase (SPL) is a key enzyme that irreversibly cleaves S1P. This reaction yields phosphoethanolamine and a long-chain aldehyde (in this case, pentadecanal). This is the only known exit point from the sphingolipid metabolic pathway. SPL is known to have broad substrate specificity with respect to the long-chain base, suggesting it can degrade d17:0-S1P.[1]

-

Reversible Dephosphorylation by S1P Phosphatases: S1P phosphatases (SPPases) , of which there are two known isoforms (SPP1 and SPP2), catalyze the dephosphorylation of S1P back to sphinganine. This sphinganine can then be re-acylated to form ceramide in the "salvage pathway" or be re-phosphorylated by SphK.

dot

Caption: Degradation pathways of sphinganine-1-phosphate (d17:0).

Key Regulatory Enzymes

The enzymes that catalyze the synthesis and degradation of S1P are the primary points of regulation for its cellular levels.

Sphingosine Kinases (SphK1 and SphK2)

There are two isoforms of sphingosine kinase, SphK1 and SphK2, which differ in their subcellular localization, substrate specificity, and biological functions.

-

SphK1: Primarily localized to the cytoplasm and can translocate to the plasma membrane upon activation. It is generally considered to be pro-survival.

-

SphK2: Found in the nucleus, mitochondria, and endoplasmic reticulum. It has a broader substrate specificity compared to SphK1 and can phosphorylate a wider range of sphingoid bases, including dihydro- and phytosphingosine.[2] This broader specificity suggests that SphK2 may be the primary kinase responsible for the phosphorylation of d17:0 sphinganine .

Sphingosine-1-Phosphate Lyase (SPL)

SPL is an endoplasmic reticulum-resident enzyme that plays a crucial role in maintaining low intracellular S1P levels. Its activity is critical for lymphocyte trafficking and has been implicated in various diseases. SPL exhibits low specificity for the chain length of its substrate, indicating its capability to cleave d17:0-S1P.[1]

Sphingosine-1-Phosphate Phosphatases (SPPases)

SPP1 and SPP2 are also localized to the endoplasmic reticulum and are highly specific for sphingoid base 1-phosphates.[3] They are key regulators of the sphingolipid rheostat by controlling the balance between S1P and sphingosine/ceramide.

Signaling Pathways

S1P can act as a signaling molecule both intracellularly and extracellularly.

Extracellular Signaling via S1P Receptors

Once exported out of the cell, S1P can bind to a family of five G protein-coupled receptors (GPCRs), termed S1PR1-5. The activation of these receptors initiates a wide range of downstream signaling cascades that regulate processes such as cell migration, differentiation, and survival. While there is no specific evidence for d17:0-S1P in signaling, it is plausible that it could interact with S1P receptors, although likely with different affinity compared to the endogenous d18:1-S1P.

dot

Caption: Extracellular signaling of S1P via its receptors.

Intracellular Signaling

Intracellular S1P can also act as a second messenger, directly interacting with and modulating the activity of various proteins. However, specific intracellular targets and signaling pathways for d17:0-S1P have not been identified.

Quantitative Data

There is a significant lack of quantitative data specifically for endogenous levels of d17:0 sphinganine and its phosphorylated form in biological systems. Its primary use is as an internal standard in mass spectrometry, where it is introduced into samples at a known concentration.

The following table summarizes the typical concentrations of the more common d18:1 S1P in human plasma, as reported in the literature. These values can serve as a general reference for the expected physiological range of S1P.

| Analyte | Biological Matrix | Concentration Range | Reference |

| Sphingosine-1-phosphate (d18:1) | Human Plasma | 176.7 ± 54.0 ng/mL | [4] |

| Sphinganine-1-phosphate (d18:0) | Human Plasma | 81.2 ± 23.3 ng/mL | [4] |

| Sphingosine-1-phosphate (d18:1) | Mouse Plasma | 201.0 ± 72.0 ng/mL | [4] |

| Sphinganine-1-phosphate (d18:0) | Mouse Plasma | 96.5 ± 20.1 ng/mL | [4] |

Experimental Protocols

The quantification of sphinganine-1-phosphate and other sphingolipids is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general protocol that can be adapted for the analysis of d17:0-S1P.

Lipid Extraction

-

Sample Preparation: To 50 µL of plasma or serum, add a known amount of d17:0-S1P internal standard.

-

Protein Precipitation and Lipid Extraction: Add 1 mL of methanol (B129727) containing the internal standard to the sample. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

LC-MS/MS Analysis

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used for the separation of sphingolipids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.

-

Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the lipids.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The MRM transitions for d17:0-S1P and other related sphingolipids need to be optimized on the specific mass spectrometer being used.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Sphinganine-1-phosphate (d17:0) | 368.4 | 252.2 |

| Sphingosine-1-phosphate (d18:1) | 380.4 | 264.4 |

| Sphinganine-1-phosphate (d18:0) | 382.4 | 266.4 |

Table adapted from[5].

dot

References

- 1. Sphingosine-1-phosphate lyase in development and disease: Sphingolipid metabolism takes flight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-phosphate phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Sphinganine-1-phosphate (d17:0) by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphinganine-1-phosphate (Sa1P) is a bioactive sphingolipid that, along with the more extensively studied sphingosine-1-phosphate (S1P), plays a crucial role in a variety of cellular processes. These include cell growth, survival, migration, and inflammation. The accurate quantification of specific sphingolipid species such as Sphinganine-1-phosphate (d17:0) is essential for understanding its physiological and pathological roles, and for the development of novel therapeutics targeting sphingolipid-mediated signaling pathways. This document provides a detailed protocol for the sensitive and specific quantification of Sphinganine-1-phosphate (d17:0) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

Sphinganine-1-phosphate is generated through the phosphorylation of sphinganine (B43673) by sphingosine (B13886) kinases (SphK1 and SphK2). It can be dephosphorylated back to sphinganine by S1P phosphatases or irreversibly cleaved by S1P lyase. Sa1P, similar to S1P, can act as a signaling molecule by binding to S1P receptors (S1PRs), a family of G protein-coupled receptors. This interaction initiates downstream signaling cascades that influence a wide range of cellular functions.

Figure 1: Simplified Sphinganine-1-Phosphate (d17:0) signaling pathway.

Experimental Protocol

This protocol is a composite based on established methods for the quantification of related sphingolipids.[1][2][3][4]

Materials and Reagents

-

Sphinganine-1-phosphate (d17:0) standard (Avanti Polar Lipids)

-

C17-Sphingosine-1-phosphate (C17-S1P) internal standard (IS) (Avanti Polar Lipids)[3]

-

HPLC-grade methanol (B129727), acetonitrile, isopropanol, and water (Thermo Fisher Scientific)

-

Formic acid (Thermo Fisher Scientific)[3]

-

Ammonium formate (B1220265) (Sigma-Aldrich)

-

1-Butanol (Sigma-Aldrich)

-

Human plasma/serum (Biological Specialty Corporation)

Equipment

-

Liquid Chromatography system (e.g., Shimadzu LC-20A, Agilent 1260 series)[3][5]

-

Tandem Mass Spectrometer (e.g., Applied Biosystems API 4000, Agilent 6530 Q-TOF)[3][5]

-

C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm)[3]

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator

Sample Preparation (Plasma/Serum)

-

Thaw plasma or serum samples on ice.

-

To 50 µL of sample, add 10 µL of internal standard working solution (C17-S1P in methanol).

-

Add 200 µL of ice-cold methanol to precipitate proteins.[2]

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[6]

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

Figure 2: Sample preparation and analysis workflow for Sa1P (d17:0).

LC-MS/MS Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm[3] |

| Mobile Phase A | Water with 0.1% Formic Acid[3] |

| Mobile Phase B | Methanol with 0.1% Formic Acid[3] |

| Flow Rate | 500 µL/min[3] |

| Injection Volume | 5 µL[2] |

| Column Temperature | 40 °C[6] |

| Gradient | 30% B to 95% B over 2 min, hold at 95% B for 2 min, re-equilibrate at 30% B for 1 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |

| Ion Spray Voltage | 5500 V[3] |